N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-16(15-6-4-3-5-7-15)17(21)19-9-12-22-13-11-20-10-8-18-14-20/h3-8,10,14,16H,2,9,11-13H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZZEZYFFUYRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Imidazole
The amine intermediate is synthesized via a two-step sequence:
- Etherification : Imidazole reacts with 2-chloroethyl ether in the presence of NaH (2.5 equiv) in THF at 60°C for 12 hours, yielding 1-(2-chloroethoxyethyl)-1H-imidazole .
- Amine Introduction : The chloro intermediate undergoes nucleophilic displacement with ethylene diamine (3.0 equiv) in DMF at 100°C for 24 hours, producing the desired amine.
Key Data :
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH, THF | THF | 60 | 12 | 78 |
| 2 | Ethylene diamine | DMF | 100 | 24 | 65 |
Amide Bond Formation via CDI-Mediated Activation
Carboxylic Acid Activation
2-Phenylbutanoic acid (1.0 equiv) is treated with CDI (1.2 equiv) in anhydrous THF under reflux (70°C) for 2 hours, generating the imidazolide intermediate. This step avoids racemization, critical for chiral integrity in bioactive analogs.
Coupling with Amine Nucleophile
The activated acid is reacted with N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)amine (1.1 equiv) in the presence of DBU (1.5 equiv) at 25°C for 16 hours. DBU enhances nucleophilicity while neutralizing HCl byproducts.
Optimization Table :
| CDI (equiv) | DBU (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1.1 | 1.0 | THF | 25 | 24 | 72 |
| 1.2 | 1.5 | THF | 25 | 16 | 89 |
| 1.5 | 2.0 | DMF | 50 | 8 | 81 |
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Linkage
A Mitsunobu approach couples imidazole with 2-(2-aminoethoxy)ethanol using DIAD and PPh3 in THF (0°C to 25°C, 12 hours). However, this method suffers from lower yields (54%) and cumbersome phosphine oxide removal.
Reductive Amination
Condensation of 2-(2-(1H-imidazol-1-yl)ethoxy)acetaldehyde with 2-phenylbutanamide using NaBH3CN in MeOH (pH 4–5) achieves moderate yields (63%) but requires stringent pH control to avoid over-reduction.
Industrial-Scale Considerations
Solvent Selection
THF is preferred over DMF due to easier recycling and lower toxicity. Patent WO2018216823A1 highlights THF’s role in minimizing side reactions during large-scale CDI activation.
Purification Strategies
Crude product is purified via preparative HPLC (C18 column, 10–90% MeCN/H2O gradient) or silica gel chromatography (EtOAc/hexane, 1:3). HPLC achieves >99% purity, essential for pharmaceutical applications.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC retention time: 8.72 min (Method: 0.1% TFA in H2O/MeCN, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups attached to it.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Imidazole derivatives are known for their therapeutic potential, including antibacterial, antifungal, and anticancer activities
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with various biological pathways, modulating cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with key analogs:
Benzimidazole Derivatives (e.g., W1: 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide)
- Structural Differences: W1 replaces the imidazole ring with a benzimidazole core, enhancing aromaticity and electron density.
- Functional Implications :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences :
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3)
- Structural Differences: Compound 3 includes a butanoic acid terminus instead of phenylbutanamide, introducing a carboxylic acid group for ionic interactions . The benzyl-hydroxyethylamino side chain differs from the ethoxyethyl-imidazole linkage in the target compound.
- The benzo[d]imidazole core in Compound 3 may offer stronger π-π stacking interactions in biological targets compared to imidazole.
Biological Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 302.41 g/mol. The structure features an imidazole ring, which is known for its biological significance, particularly in drug design.
The biological activity of this compound can be attributed to the presence of the imidazole moiety, which plays a crucial role in various biological processes:
- Enzyme Inhibition : Imidazole derivatives are known to inhibit certain enzymes, including phosphodiesterases and cyclooxygenases, which are involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors, including G-protein coupled receptors (GPCRs), impacting signaling pathways related to pain and inflammation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that imidazole derivatives possess anticancer activity. A study demonstrated that certain imidazole-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways . The exact mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.
Case Studies
- Antitumor Activity : A study conducted on a series of imidazole derivatives, including this compound, showed significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction .
- Inflammation Models : In animal models of inflammation, the compound exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the imidazole ring followed by coupling with a phenylbutanamide backbone. Key steps include nucleophilic substitution for ethoxyethyl chain formation and amidation for phenylbutanamide integration. Purity optimization involves recrystallization (e.g., using methanol or ethanol) and column chromatography to remove byproducts . For intermediates, monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., potassium carbonate as a base catalyst) can enhance yield .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing This compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in amide bonds at ~1650–1700 cm⁻¹ and N-H stretches in imidazole at ~3200 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms structural integrity (e.g., imidazole proton signals at δ 7.5–8.5 ppm and ethoxyethyl chain protons at δ 3.5–4.5 ppm) .
- Elemental Analysis : Validates stoichiometric composition (e.g., %C, %H, %N within ±0.4% of theoretical values) .
- HPLC/MS : Ensures purity (>95%) and molecular weight confirmation .
Q. What preliminary biological assays are recommended to evaluate the compound’s pharmacological potential?
- Methodological Answer : Initial screening should focus on:
- Enzyme Inhibition Assays : Test interactions with targets like cyclooxygenase (COX1/2) using fluorometric or colorimetric substrates .
- Cytotoxicity Studies : Use MTT assays on cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of This compound while minimizing side products?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to evaluate parameters (e.g., temperature, solvent polarity, catalyst loading). For example, using Eaton’s reagent under solvent-free conditions can improve yield by 15–20% .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with PEG-400 or ionic liquids to enhance sustainability .
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .
Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Structural Confirmation : Re-analyze compound purity and stereochemistry via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial proximity of imidazole and phenyl groups) .
- Comparative Studies : Benchmark against structurally similar analogs (e.g., benzimidazole derivatives) to identify activity trends .
Q. What computational approaches are recommended for predicting the binding affinity of This compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX enzymes). Focus on hydrogen bonding between the imidazole ring and catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
Q. What strategies are effective in addressing low solubility of this compound in aqueous media for in vivo studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
